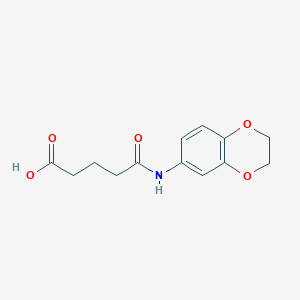

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid (5-DBA-5-OA) is an organic compound belonging to the family of benzodioxin-6-ylamino acids. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. 5-DBA-5-OA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis of Derivatives : Studies have been conducted on synthesizing and structurally characterizing derivatives of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid. These include the synthesis of benzoic acid derivatives and their biological evaluation, highlighting the potential of these compounds in medicinal chemistry (Kumar et al., 2019).

Preparation of Isotopomers : Research on the preparation of isotopomers, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), demonstrates the compound's relevance in biosynthesis and potential applications in studying biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).

Biological Evaluation and Bioactivity

Anticonvulsant Activity : Some studies have explored the anticonvulsant activity of amino esters and amino amides based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid, highlighting its potential use in treating seizures (Arustamyan et al., 2019).

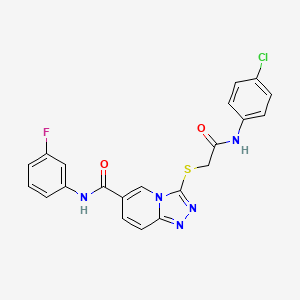

Antibacterial and Antifungal Agents : Research has been conducted on synthesizing derivatives as potent antibacterial and antifungal agents, indicating its potential application in developing new antimicrobial drugs (Abbasi et al., 2022).

Inhibitory Activities : Studies have also focused on the compound's inhibitory activities against various enzymes and bacteria, suggesting its potential in creating therapeutic agents for diseases like cancer and bacterial infections (Abbasi et al., 2017).

Enantiospecific Synthesis

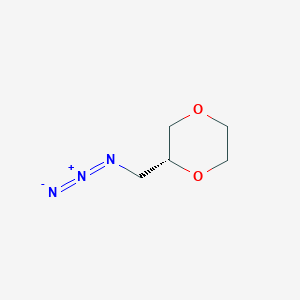

- Synthesis of Chiral Building Blocks : There has been significant research into using the compound for the enantiospecific synthesis of therapeutic agents, demonstrating its utility in creating optically pure pharmaceuticals (Mishra et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been studied as potential therapeutic agents for alzheimer’s disease . They are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Biochemical Pathways

Pharmacokinetics

Pharmacokinetic studies of related compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties impact the bioavailability of the compound, determining its effective concentration at the site of action.

Result of Action

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIZCCPTGGJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)